molecular formula C18H20ClN3O2 B267361 3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

Cat. No. B267361
M. Wt: 345.8 g/mol
InChI Key: UGCKFQFAZLVDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide, also known as CAY10650, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide compounds and is commonly used as a research tool to study the mechanism of action of various biological processes.

Mechanism of Action

3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide is a potent inhibitor of PARP, which catalyzes the transfer of ADP-ribose units from NAD+ to target proteins. PARP inhibition has been shown to prevent DNA damage-induced cell death by preventing the depletion of NAD+ and ATP, which are essential for cell survival. 3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide has been shown to be a competitive inhibitor of PARP, binding to the enzyme's catalytic domain and preventing its activity.
Biochemical and physiological effects:
3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of PARP in vitro and in vivo, which has potential therapeutic applications in cancer treatment. In addition, 3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it an ideal tool for studying the role of PARP in various biological processes. However, 3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of 3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide in scientific research. One potential application is in the development of PARP inhibitors for cancer treatment. 3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide has been shown to be a potent inhibitor of PARP, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the study of the role of PARP in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for these diseases.

Synthesis Methods

The synthesis of 3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide involves the reaction of 3-chloroaniline with ethyl isocyanoacetate to form an intermediate compound, which is then reacted with N,N-diethylbenzamide to yield the final product. This method has been optimized to obtain high yields and purity of 3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide.

Scientific Research Applications

3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide has been extensively used in scientific research to study various biological processes. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. This inhibition has been linked to the prevention of DNA damage-induced cell death and has potential therapeutic applications in cancer treatment.

properties

Product Name

3-{[(3-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)carbamoylamino]-N,N-diethylbenzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-22(4-2)17(23)13-7-5-9-15(11-13)20-18(24)21-16-10-6-8-14(19)12-16/h5-12H,3-4H2,1-2H3,(H2,20,21,24)

InChI Key

UGCKFQFAZLVDFI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.